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Compound of Interest

Compound Name: 1-(Cyclohexylmethyl)piperazine

Cat. No.: B1349345

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(Cyclohexylmethyl)piperazine. Due to the limited availability of published
experimental spectra, this document presents predicted spectroscopic data obtained from
computational models. These predictions are intended to serve as a reference for the
identification and characterization of this compound. Detailed, generalized experimental
protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data are also provided to guide researchers in their own analytical work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-
(Cyclohexylmethyl)piperazine. These values were generated using computational algorithms
and should be considered as estimates. Experimental verification is recommended for
confirmation.

Table 1: Predicted *H NMR Data
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Piperazine ring
~2.65 Multiplet 4H protons (positions 3 &
5)
Piperazine ring
~2.40 Multiplet 4H protons (positions 2 &
6)
Methylene bridge
~2.15 Doublet 2H
protons (-CHz-)
Cyclohexyl rin
~1.70 Multiplet 5H Y yirng
protons
Cyclohexyl rin
~1.20 Multiplet 6H Y yirng
protons
Predicted in CDCls at 400 MHz.
. 1 13
Chemical Shift (ppm) Assighment

~65.0 Methylene bridge carbon (-CHz-)

~55.0 Piperazine ring carbons (positions 2 & 6)
~46.0 Piperazine ring carbons (positions 3 & 5)
~38.0 Cyclohexyl ring carbon (position 1)
~31.0 Cyclohexyl ring carbons

~26.5 Cyclohexyl ring carbon

~26.0 Cyclohexyl ring carbons

Predicted in CDCIs at 100 MHz.
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

C-H stretch (cyclohexyl &
~2920 Strong

methylene)

C-H stretch (cyclohexyl &
~2850 Strong

methylene)
~1450 Medium C-H bend (scissoring)
~1200-1000 Medium-Strong C-N stretch

Predicted for a liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
182.18 100 [M]* (Molecular lon)
99.10 ~80 [CeH11N2]*

CeH11]* (Cyclohexylmethyl
83.08 ~60 E:ation)] (Cy Y Y
81.07 ~50 [CeHo]*

Predicted using Electron lonization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument
parameters and sample preparation may need to be optimized for specific equipment and
sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
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Dissolve 5-10 mg of 1-(Cyclohexylmethyl)piperazine in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIs).

Transfer the solution to a 5 mm NMR tube.
. 'H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Solvent: CDCls.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

Referencing: Calibrate the spectrum to the residual solvent peak of CDCIs at 7.26 ppm.
. 3C NMR Acaquisition:

Spectrometer: 100 MHz or corresponding frequency for the available *H field strength.

Solvent: CDCls.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

Number of Scans: 1024 or more, as **C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Referencing: Calibrate the spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1.

Sample Preparation:

As 1-(Cyclohexylmethyl)piperazine is a liquid at room temperature, a neat spectrum can
be obtained.

Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
(KBr) salt plates to form a thin film.

. Data Acquisition:
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
Mode: Transmittance.
Spectral Range: 4000-400 cm™1.
Resolution: 4 cm™2.
Number of Scans: 16-32.

Background: A background spectrum of the clean, empty salt plates should be acquired prior
to the sample scan.

Mass Spectrometry (MS)

1

N

. Sample Introduction:

Introduce a dilute solution of 1-(Cyclohexylmethyl)piperazine in a volatile organic solvent
(e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

. lonization:
Method: Electron lonization (ElI).

Electron Energy: 70 eV.
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. Mass Analysis:

Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

Mass Range: Scan from m/z 40 to 300.

4. Data Acquisition:

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and

major fragment peaks.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic analysis of 1-(Cyclohexylmethyl)piperazine.
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Workflow for Synthesis and Analysis of 1-(Cyclohexylmethyl)piperazine
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 1-
(Cyclohexylmethyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1349345#spectroscopic-data-nmr-ir-ms-
for-1-cyclohexylmethyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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